molecular formula C19H18N4O2S B280405 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide

2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide

Cat. No.: B280405
M. Wt: 366.4 g/mol
InChI Key: XMHBDHJDXIRGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide is not fully understood. However, it has been found to act as an antagonist of purinergic receptors, specifically P2X7 receptors. It has also been found to inhibit the activity of DNA topoisomerase IIα, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide is its specificity towards P2X7 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, its low solubility in aqueous solutions can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide in scientific research. One direction is the development of more soluble analogs of this compound for use in experiments that require higher concentrations. Another direction is the study of the role of P2X7 receptors in neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, the potential use of this compound as an anticancer agent warrants further investigation.
Conclusion
This compound is a chemical compound that has potential applications in scientific research. Its specificity towards P2X7 receptors and its ability to inhibit the release of pro-inflammatory cytokines make it a useful tool for studying the role of these receptors in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide can be synthesized using various methods, including the reaction of 2-amino-4,6-dichloropyrimidine with sodium ethylate and ethyl acetate, followed by the reaction with 2-naphthylacetic acid and thioacetic acid. Another method involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-naphthylacetic acid and thioacetic acid in the presence of triethylamine. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide has been found to have potential applications in scientific research. It has been used as a pharmacological tool to study the role of purinergic receptors in various physiological and pathological conditions. It has also been used as a fluorescent probe to study the binding of proteins to DNA.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H18N4O2S/c1-2-10-23-16(20)11-17(24)22-19(23)26-12-18(25)21-15-9-5-7-13-6-3-4-8-14(13)15/h2-9,11H,1,10,12,20H2,(H,21,25)

InChI Key

XMHBDHJDXIRGDZ-UHFFFAOYSA-N

SMILES

C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)N

Canonical SMILES

C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

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